molecular formula C24H59ClSe2Si9 B14194201 5-Chloro-2,2,8,8-tetramethyl-5-phenyl-3,3,7,7-tetrakis(trimethylsilyl)-4,6-diselena-2,3,5,7,8-pentasilanonane CAS No. 832084-25-0

5-Chloro-2,2,8,8-tetramethyl-5-phenyl-3,3,7,7-tetrakis(trimethylsilyl)-4,6-diselena-2,3,5,7,8-pentasilanonane

Cat. No.: B14194201
CAS No.: 832084-25-0
M. Wt: 793.9 g/mol
InChI Key: TYWMIRTUTBPBNT-UHFFFAOYSA-N
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Description

Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane is a complex organosilicon compound. It is characterized by the presence of silicon, selenium, and chlorine atoms, making it a unique reagent in synthetic chemistry. This compound is known for its applications in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers/materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane typically involves the reaction of chlorophenylsilane with tris(trimethylsilyl)silyl selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane involves the interaction of its silicon and selenium atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. The presence of selenium allows for unique redox properties, making it useful in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorophenylbis[[tris(trimethylsilyl)silyl]seleno]silane is unique due to the presence of selenium, which imparts distinct redox properties and enhances its utility in various chemical reactions. The combination of silicon and selenium in a single molecule allows for versatile applications in synthetic chemistry and materials science .

Properties

CAS No.

832084-25-0

Molecular Formula

C24H59ClSe2Si9

Molecular Weight

793.9 g/mol

IUPAC Name

chloro-phenyl-bis[tris(trimethylsilyl)silylselanyl]silane

InChI

InChI=1S/C24H59ClSe2Si9/c1-28(2,3)35(29(4,5)6,30(7,8)9)26-34(25,24-22-20-19-21-23-24)27-36(31(10,11)12,32(13,14)15)33(16,17)18/h19-23H,1-18H3

InChI Key

TYWMIRTUTBPBNT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C1=CC=CC=C1)(Cl)[Se][Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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